molecular formula C33H54CaO6 B7980702 Vitamin-E

Vitamin-E

Cat. No.: B7980702
M. Wt: 586.9 g/mol
InChI Key: CXJUMRUCKLZKKB-RQGAJXLPSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Vitamin-E is a derivative of vitamin E, specifically a calcium salt of tocopherol succinate. Vitamin E is a group of lipid-soluble compounds that include tocopherols and tocotrienols, known for their antioxidant properties. This compound combines the benefits of vitamin E with calcium, making it a valuable compound in various applications, particularly in the fields of nutrition and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vitamin E calcium succinate typically involves the esterification of tocopherol with succinic anhydride, followed by the addition of calcium ions to form the calcium salt. The reaction is carried out in a suitable solvent, such as tert-butanol and dimethyl sulfoxide (DMSO), at a controlled temperature of around 40°C. The molar ratio of vitamin E to succinic anhydride is usually maintained at 1:5 to ensure a high yield of the product .

Industrial Production Methods: In industrial settings, the production of vitamin E calcium succinate involves large-scale esterification processes, followed by purification steps to isolate the desired product. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product. The compound is then formulated into various dosage forms, such as tablets and capsules, for commercial use .

Comparison with Similar Compounds

Vitamin-E is unique among vitamin E derivatives due to the presence of the calcium ion, which enhances its stability and bioavailability. Similar compounds include:

This compound stands out due to its enhanced stability and potential synergistic effects of calcium and vitamin E, making it a valuable compound in various applications.

Biological Activity

Vitamin E is a collective term for a group of fat-soluble compounds, primarily tocopherols and tocotrienols, which exhibit significant biological activities. These compounds are recognized for their antioxidant properties, but recent research has unveiled a broader spectrum of biological functions, including roles in cellular signaling, immune function, and modulation of gene expression. This article delves into the biological activity of Vitamin E, highlighting its metabolism, mechanisms of action, and implications for health.

1. Metabolism of Vitamin E

Vitamin E is metabolized primarily through the cytochrome P450 enzyme system, particularly CYP4F2. This pathway leads to the formation of various metabolites such as 13'-hydroxychromanol and 13'-carboxychromanol (13'-COOH), which have been shown to possess distinct biological activities beyond those of the parent compounds .

Table 1: Metabolites of Vitamin E and Their Biological Activities

MetaboliteBiological Activity
13'-HydroxychromanolInhibits cyclooxygenase-1/-2 and 5-lipoxygenase
13'-CarboxychromanolAnti-inflammatory and cancer-preventive effects
CEHCModulates lipid metabolism and activates PPAR-γ

2. Antioxidant Properties

One of the most well-known functions of Vitamin E is its role as an antioxidant. It protects cell membranes from oxidative damage by neutralizing free radicals. This property is particularly significant in preventing lipid peroxidation, which can lead to cellular injury and inflammation .

3. Anti-Inflammatory Effects

Recent studies have demonstrated that Vitamin E can modulate inflammatory responses. The metabolites such as 13'-COOH have been shown to inhibit pro-inflammatory pathways, suggesting a potential therapeutic role in inflammatory diseases . For instance, in animal models, tocotrienols have been associated with reduced markers of inflammation in conditions like obesity and metabolic syndrome.

4. Immune Function

Vitamin E plays a crucial role in enhancing immune response. It has been observed to improve the proliferation and activity of T-cells, thereby enhancing adaptive immunity . Additionally, it may influence the production of cytokines involved in immune regulation.

5. Impact on Cancer

The potential anti-cancer effects of Vitamin E have garnered considerable attention. Studies indicate that tocopherols and tocotrienols can inhibit cancer cell growth through various mechanisms, including modulation of cell cycle progression and induction of apoptosis . For example, γ-tocopherol has been shown to possess superior anti-cancer properties compared to α-tocopherol due to its ability to inhibit tumor growth more effectively.

Case Studies

Case Study 1: Effects on Prostate Cancer
A randomized controlled trial known as the Selenium and Vitamin E Cancer Prevention Trial (SELECT) examined the effects of Vitamin E supplementation on prostate cancer incidence. While initial results suggested a protective effect, subsequent analyses indicated no significant benefit, highlighting the complexity of Vitamin E's role in cancer prevention .

Case Study 2: Neurodegenerative Diseases
Research has indicated that Vitamin E may have neuroprotective effects in conditions such as Alzheimer's disease. A study demonstrated that supplementation with α-tocopherol slowed cognitive decline in individuals with mild cognitive impairment .

Properties

IUPAC Name

calcium;butanedioate;(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O2.C4H6O4.Ca/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29;5-3(6)1-2-4(7)8;/h20-22,30H,9-19H2,1-8H3;1-2H2,(H,5,6)(H,7,8);/q;;+2/p-2/t21-,22-,29-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJUMRUCKLZKKB-RQGAJXLPSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C.C(CC(=O)[O-])C(=O)[O-].[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C)C.C(CC(=O)[O-])C(=O)[O-].[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H54CaO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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